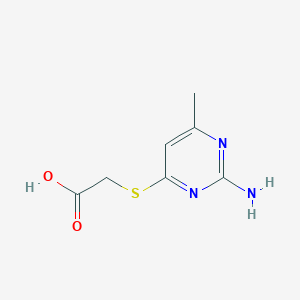

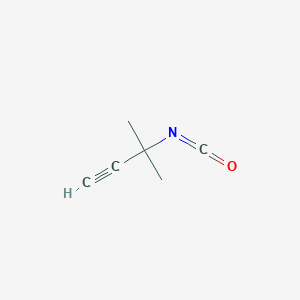

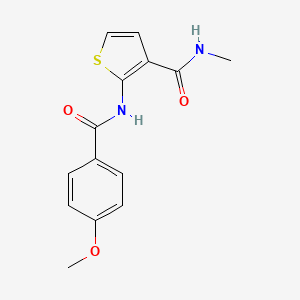

(2-Amino-6-methyl-pyrimidin-4-ylsulfanyl)-acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-(2-Amino-6-methyl-pyrimidin-4-ylamino)-benzoic acid” is a chemical compound used for proteomics research applications . It has a molecular formula of C12H12N4O2 and a molecular weight of 244.26 .

Physical And Chemical Properties Analysis

The molecular weight of this compound is 244.26 . No further physical or chemical properties were found in the search results.Scientific Research Applications

Structural Analysis and Polymorphism

The study of monoclinic polymorphs of pyrimidin-ylsulfanyl acetic acid derivatives has revealed distinct structural characteristics, such as non-planar molecular arrangements and specific angles between aromatic rings and carboxyl planes. These findings are pivotal for understanding the crystalline behaviors and potential applications in material science (Ramos Silva et al., 2011).

Herbicidal Activity

Research into pyrimidinylthiobenzoates, which share structural similarities with the compound , has shown significant promise as herbicides by targeting acetohydroxyacid synthase (AHAS), a critical enzyme in branched-chain amino acid biosynthesis. The development of 3D quantitative structure-activity relationship (QSAR) models has facilitated the design of more effective herbicidal agents (Yan-Zhen He et al., 2007).

Antimicrobial Agents

Several derivatives synthesized from pyrimidinyl compounds, including those with structural resemblances to (2-Amino-6-methyl-pyrimidin-4-ylsulfanyl)-acetic acid, have demonstrated good antibacterial and antifungal activities. This suggests potential applications in developing new antimicrobial agents (Hossan et al., 2012).

Supramolecular Chemistry

The synthesis and investigation of pyrimidine derivatives have provided insights into their use as ligands for co-crystallization, leading to the formation of hydrogen-bonded supramolecular assemblies. These findings have implications for the design of novel materials with specific structural and functional properties (Fonari et al., 2004).

Drug Discovery and HDAC Inhibition

N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), a compound structurally related to (2-Amino-6-methyl-pyrimidin-4-ylsulfanyl)-acetic acid, has been identified as an orally active histone deacetylase (HDAC) inhibitor. This discovery highlights the potential for developing targeted cancer therapies (Zhou et al., 2008).

Future Directions

properties

IUPAC Name |

2-(2-amino-6-methylpyrimidin-4-yl)sulfanylacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2S/c1-4-2-5(10-7(8)9-4)13-3-6(11)12/h2H,3H2,1H3,(H,11,12)(H2,8,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSGIRZJDRCSTOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N)SCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

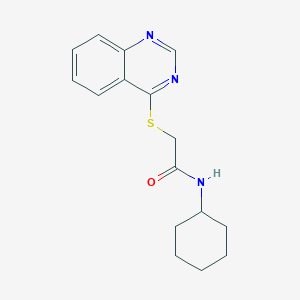

amino}-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2853340.png)

![N-(2-chlorobenzyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

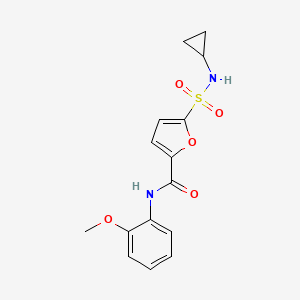

![N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-({2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2853348.png)

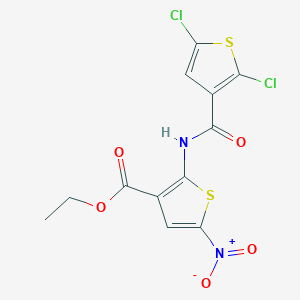

![N-(3-chlorophenyl)-8-methyl-9-oxo-2-phenyl-3,9-dihydrothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B2853363.png)